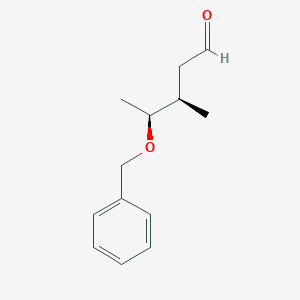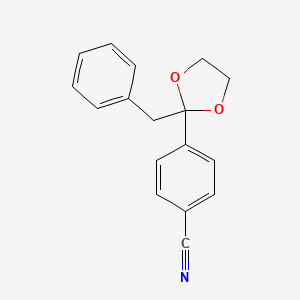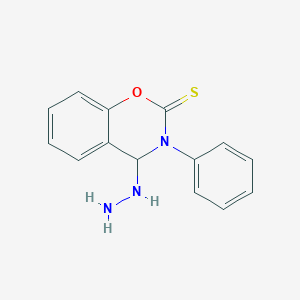![molecular formula C22H20N2O B12607196 1-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-1H-indazole CAS No. 872682-10-5](/img/structure/B12607196.png)
1-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-1H-indazole is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and potential therapeutic applications
Preparation Methods
The synthesis of 1-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-1H-indazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic aldehydes or ketones.
Substitution Reactions: The methoxyphenyl and methylphenyl groups are introduced through substitution reactions, often using Grignard reagents or organolithium compounds.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
1-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings, enhancing the compound’s chemical diversity.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-1H-indazole has several scientific research applications:
Chemistry: The compound serves as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.
Biology: It is used in studying biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: The compound shows potential as a therapeutic agent, with research focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: It is utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism of action of 1-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain kinases or bind to specific receptors, altering signal transduction pathways and affecting cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
1-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-1H-indazole can be compared with other indazole derivatives, such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound features a triazole ring and additional methoxy groups, which may enhance its biological activity and specificity.
4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol: This compound contains a pyrazole ring and hydroxyl groups, contributing to its unique chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
872682-10-5 |
|---|---|
Molecular Formula |
C22H20N2O |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)indazole |
InChI |
InChI=1S/C22H20N2O/c1-16-10-12-18(13-11-16)22-20-8-3-4-9-21(20)24(23-22)15-17-6-5-7-19(14-17)25-2/h3-14H,15H2,1-2H3 |
InChI Key |
ZTFUXENZKJHLOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)CC4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(3,5-Dimethylphenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12607114.png)
![7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B12607119.png)
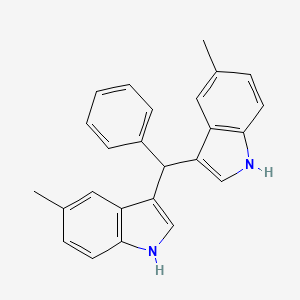

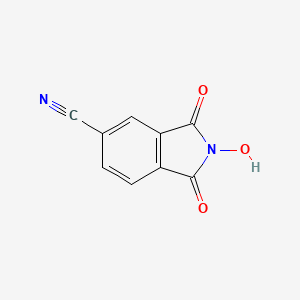
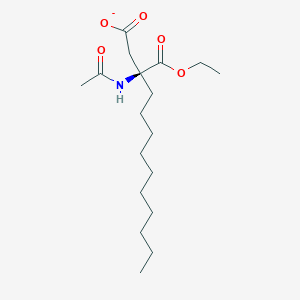
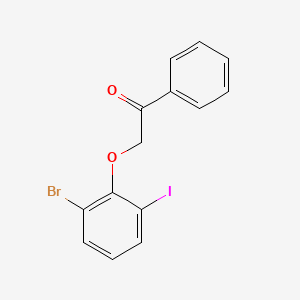
![Benzenamine, N-[1-(3-bromophenyl)ethylidene]-](/img/structure/B12607159.png)
![6-(4-Bromophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12607163.png)
![(1Z)-N-[2-(Bromomethyl)phenyl]-2,2,2-trifluoroethanimidoyl chloride](/img/structure/B12607164.png)
